tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
“tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . For instance, Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated it for antitumor activity . Another example is the synthesis of 1,2,4-trisubstituted imidazoles from the reaction of acetophenones and benzylic amines .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Scientific Research Applications
Synthesis of Bioactive Molecules
tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate: is a valuable intermediate in the synthesis of various bioactive molecules. Its imidazole ring is a core structure found in many natural products and pharmaceuticals . Researchers utilize this compound to create derivatives that exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Development of Anticancer Agents
The imidazole moiety is known for its presence in compounds with anticancer activity. This compound can be used to synthesize novel derivatives that can be screened for their ability to inhibit the growth of cancer cells. The chloro and carboxylate groups offer points of functionalization for creating diverse molecules that can be tested against various cancer cell lines .
Creation of Anti-inflammatory Drugs
Imidazole derivatives are also explored for their anti-inflammatory propertiestert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate serves as a starting point for the development of compounds that can modulate inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases .
Agricultural Chemical Research
In agriculture, imidazole compounds are investigated for their potential use as fungicides and pesticides. The structural versatility of tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate allows for the synthesis of compounds that can protect crops from fungal infections and pest infestations, contributing to increased food security .
Material Science Applications
The imidazole ring is a component in materials science, particularly in the creation of polymers and advanced materials. Researchers can use tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate to introduce imidazole functionalities into polymers, which can enhance their thermal stability and mechanical properties .
Chemical Education and Research
This compound is also used in academic settings for teaching and research purposes. It provides a practical example of heterocyclic chemistry and is used in laboratory courses to demonstrate the synthesis and reactivity of imidazole derivatives. Additionally, it’s a subject of study in the development of new synthetic methodologies .
Mechanism of Action
Target of Action
tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate is a compound that contains an imidazole ring . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents . The compound’s lipophilicity (Log Po/w) is 2.87, which suggests it may have good bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c .
Future Directions
properties
IUPAC Name |
tert-butyl 2-chlorobenzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(15)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSJISDXDCCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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